molecular formula C9H9Cl2NO B1356132 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide CAS No. 99585-90-7

2-Chloro-N-(4-chloro-3-methylphenyl)acetamide

Cat. No. B1356132
CAS RN: 99585-90-7
M. Wt: 218.08 g/mol
InChI Key: LKFPDBUGLNXOIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-N-(4-chloro-3-methylphenyl)acetamide” is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds . It is an aromatic amide and an organochlorine compound .


Synthesis Analysis

N-arylacetamides are significant intermediates for the synthesis of medicinal, agrochemical, and pharmaceutical compounds . A continuously operated single-stage mixed suspension–mixed product removal (MSMPR) crystallizer was developed for the continuous cooling crystallization of 2-chloro-N-(4-methylphenyl)propanamide (CNMP) in toluene from 25 to 0 °C .


Molecular Structure Analysis

The molecular formula of “2-Chloro-N-(4-chloro-3-methylphenyl)acetamide” is C9H9Cl2NO . The InChI code is 1S/C9H9Cl2NO/c1-6-4-7(2-3-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) and the InChI key is LKFPDBUGLNXOIP-UHFFFAOYSA-N .


Chemical Reactions Analysis

Amides play a very important role in organic synthesis, including the production of medicines, functional materials, and bioactive molecules . In the crystal, a three-dimensional structure is generated by N—H…O, C—H…O and C—H…Cl hydrogen bonds plus C—H…π (ring) interactions .


Physical And Chemical Properties Analysis

The molecular weight of “2-Chloro-N-(4-chloro-3-methylphenyl)acetamide” is 218.08 . The compound is a solid at room temperature .

Scientific Research Applications

Molecular Structure and Conformation

Studies on related compounds such as 2-chloro-N-(3-methylphenyl)acetamide and 2-chloro-N-(2,4-dimethylphenyl)acetamide have provided insights into molecular conformation, particularly the orientation of the N—H bond relative to methyl groups and the formation of intermolecular hydrogen bonds. These structural details contribute to understanding the chemical behavior and potential applications of 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide in various fields, including material science and pharmaceuticals (Gowda et al., 2007), (Gowda, Foro, & Fuess, 2007).

Supramolecular Assembly

Research on halogenated N,2-diarylacetamides, including compounds similar to 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide, focuses on their molecular conformations and how they assemble into larger structures through hydrogen bonding and other intermolecular interactions. These studies are crucial for designing new materials with desired physical and chemical properties (Nayak et al., 2014).

Metabolism and Environmental Impact

Although primarily related to chloroacetamide herbicides, research into the metabolism of these compounds in liver microsomes provides valuable information on the environmental and health impacts of related chemicals, including 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide. Understanding the metabolic pathways can inform safety protocols and environmental guidelines (Coleman et al., 2000).

Polarity and Quantum Chemical Calculations

Investigations into the polarity and structure of similar acetamides through experimental and computational methods provide insights into the electronic properties and potential reactivity of 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide. These studies are fundamental in predicting the behavior of such compounds in various chemical environments and could be applied in the development of new chemical entities (Ishmaeva et al., 2015).

Potential for Novel Applications

Research on derivatives of related chemical structures highlights the potential for developing new compounds with various applications, including as pesticides or in medicinal chemistry. The synthesis and characterization of these derivatives pave the way for further exploration of 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide in new domains (Olszewska, Tarasiuk, & Pikus, 2011).

properties

IUPAC Name

2-chloro-N-(4-chloro-3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c1-6-4-7(2-3-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFPDBUGLNXOIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589275
Record name 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(4-chloro-3-methylphenyl)acetamide

CAS RN

99585-90-7
Record name 2-Chloro-N-(4-chloro-3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.